molecular formula C15H18O4 B7724442 trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid CAS No. 6966-15-0

trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B7724442
CAS No.: 6966-15-0
M. Wt: 262.30 g/mol
InChI Key: MDVQAVHPOFZFQS-UHFFFAOYSA-N
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Description

trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol It contains a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Steps: The cyclohexanone undergoes a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride to form the intermediate product. This intermediate is then subjected to further reactions to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxybenzoyl group, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it valuable in the development of chiral catalysts for asymmetric synthesis.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a building block for drug development.

    Biochemical Studies: It is used in studies related to enzyme interactions and metabolic pathways.

Industry:

    Material Science:

    Agriculture: It may be used in the synthesis of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • trans-2-(4-hydroxybenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid
  • trans-2-(4-nitrobenzoyl)cyclohexane-1-carboxylic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the benzoyl group (e.g., methoxy, hydroxy, chloro, nitro).
  • Reactivity: The presence of different substituents can influence the compound’s reactivity and the types of reactions it undergoes.
  • Applications: Each compound may have unique applications based on its specific chemical properties and reactivity.

Properties

IUPAC Name

2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-19-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVQAVHPOFZFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20989787
Record name 2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-15-0
Record name NSC18741
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20989787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
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trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid
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trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid
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trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid
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trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
trans-2-(4-methoxybenzoyl)cyclohexane-1-carboxylic acid

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